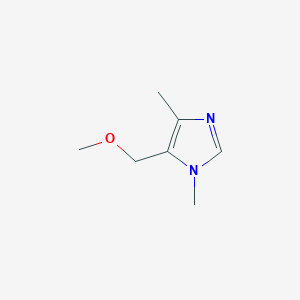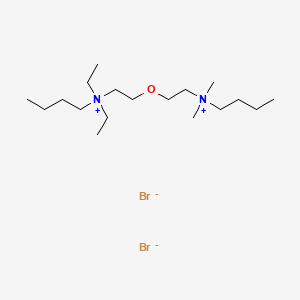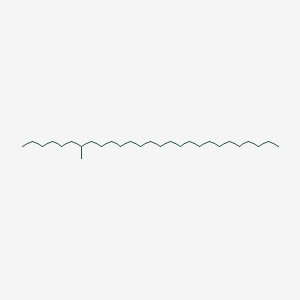
1-Cyanononyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyanononyl thiocyanate is an organic compound characterized by the presence of both a cyano group (-CN) and a thiocyanate group (-SCN) attached to a nonyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyanononyl thiocyanate can be synthesized through several methods. One common approach involves the reaction of nonyl bromide with potassium thiocyanate in an organic solvent such as acetone. The reaction proceeds via nucleophilic substitution, where the bromide ion is replaced by the thiocyanate ion, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyanononyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Cyanononyl thiocyanate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-cyanononyl thiocyanate involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The thiocyanate group can participate in redox reactions, influencing cellular processes. These interactions can lead to the modulation of enzyme activity, disruption of microbial cell walls, and other biological effects .
Comparaison Avec Des Composés Similaires
- 1-Cyanononyl isothiocyanate
- 1-Cyanononyl cyanate
- 1-Cyanononyl isocyanate
Comparison: 1-Cyanononyl thiocyanate is unique due to the presence of both cyano and thiocyanate groups, which confer distinct reactivity and properties. Compared to its isothiocyanate and cyanate analogs, this compound exhibits different reactivity patterns, particularly in nucleophilic substitution and redox reactions .
Propriétés
Numéro CAS |
64148-61-4 |
|---|---|
Formule moléculaire |
C11H18N2S |
Poids moléculaire |
210.34 g/mol |
Nom IUPAC |
1-cyanononyl thiocyanate |
InChI |
InChI=1S/C11H18N2S/c1-2-3-4-5-6-7-8-11(9-12)14-10-13/h11H,2-8H2,1H3 |
Clé InChI |
UZGMBFDUEDDUQA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C#N)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(Carboxymethyl)-N-[(2-hydroxyphenyl)methyl]-L-aspartic acid](/img/structure/B14485642.png)
![N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485651.png)








![6-Methyl-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14485728.png)


